6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Physicochemical profiling Drug-likeness Oral bioavailability prediction

6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448036-06-3), also named benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a heterocyclic small molecule (C14H11N3O3, MW 269.25 g/mol) composed of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core N-acylated with a 1,3-benzodioxole-5-carbonyl group. The pyrrolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives demonstrating potent inhibition against targets such as ATR, ERK1/2, PARP1, and various tyrosine kinases.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 1448036-06-3
Cat. No. B2752775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448036-06-3
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C14H11N3O3/c18-14(9-1-2-12-13(3-9)20-8-19-12)17-5-10-4-15-7-16-11(10)6-17/h1-4,7H,5-6,8H2
InChIKeyDAOCHSYETUSHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448036-06-3): Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448036-06-3), also named benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a heterocyclic small molecule (C14H11N3O3, MW 269.25 g/mol) composed of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core N-acylated with a 1,3-benzodioxole-5-carbonyl group [1]. The pyrrolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives demonstrating potent inhibition against targets such as ATR, ERK1/2, PARP1, and various tyrosine kinases [2]. The benzodioxole (methylenedioxybenzene) substituent is a well-precedented pharmacophoric element associated with enhanced metabolic stability and favorable protein-binding interactions . Computed physicochemical properties include XLogP3 = 0.6, topological polar surface area (TPSA) = 64.6 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond, placing this compound in a desirable property space for oral bioavailability and CNS penetration according to Lipinski and Veber guidelines [1].

Why Generic Substitution Is Not Viable for 6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448036-06-3): Structural Determinants That Preclude Simple Interchange


The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold supports a vast array of substitution patterns, and even minor modifications to the N-6 acyl substituent produce large shifts in target engagement, selectivity, and ADME properties. Compounds within this chemotype cannot be generically interchanged because the identity of the 6-acyl group dictates the three-dimensional pharmacophore presented to biological targets [1]. Specifically, the 1,3-benzodioxole-5-carbonyl group of CAS 1448036-06-3 provides a unique combination of moderate lipophilicity (XLogP3 = 0.6), a TPSA of 64.6 Ų, and zero hydrogen bond donors — a profile that differs substantially from analogs bearing phenyl, substituted-phenyl, heteroaryl, or aliphatic acyl groups at the same position [2]. These differences translate into altered kinase selectivity fingerprints, metabolic stability, and cell permeability, as demonstrated by structure–activity relationship (SAR) studies on related pyrrolo[3,4-d]pyrimidine series where single-atom changes at the N-6 position shifted IC50 values by orders of magnitude [1]. Consequently, substituting CAS 1448036-06-3 with a superficially similar analog without explicit comparative biological and physicochemical data risks compromising the intended research or development outcome.

Quantitative Differentiation Evidence for 6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448036-06-3) Relative to Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Benzodioxole-Acyl vs. Parent Unsubstituted Scaffold

The target compound exhibits a computed XLogP3 of 0.6, reflecting the moderate lipophilicity imparted by the 1,3-benzodioxole-5-carbonyl substituent [1]. In contrast, the parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold (CAS 53493-80-4) has an estimated log Kow of -1.29 and an ACD/LogP of -1.07, indicating substantially higher hydrophilicity . The ~1.7–1.9 log unit increase in lipophilicity is critical for membrane permeability and target binding; the parent scaffold alone is too polar for efficient passive cellular uptake, whereas the benzodioxole-acyl derivative achieves a balanced logP that falls within the optimal range (0–3) for oral drug candidates.

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Hydrogen Bond Acceptor Count and TPSA: Differentiation from Phenyl-Acyl and Alkyl-Acyl 6-Substituted Analogs

The 1,3-benzodioxole-5-carbonyl group contributes five hydrogen bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 64.6 Ų to CAS 1448036-06-3 [1]. By comparison, a hypothetical 6-benzoyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine analog (phenyl-acyl instead of benzodioxole-acyl) would possess only three HBA sites and a lower TPSA (~46 Ų, estimated by fragment-based calculation), while a 6-acetyl analog would have two HBA sites and TPSA ≈ 42 Ų. The additional oxygen atoms in the benzodioxole moiety increase HBA count and TPSA without adding hydrogen bond donors, which is a favorable profile for maintaining aqueous solubility while avoiding excessive efflux transporter recognition (e.g., P-glycoprotein) that often limits CNS exposure for highly lipophilic compounds.

Medicinal chemistry design Drug-likeness optimization Permeability-glycoprotein efflux balance

Rotatable Bond Count and Conformational Pre-organization Relative to Extended-Linker Analogs

CAS 1448036-06-3 contains exactly one rotatable bond (the C–N bond connecting the carbonyl carbon to the pyrrolopyrimidine nitrogen), as computed by PubChem [1]. In contrast, analogs where the benzodioxole is connected via an extended linker — such as (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one (CAS 1448139-80-7) — possess three rotatable bonds, substantially increasing conformational flexibility . The constrained geometry of the target compound reduces the entropic penalty upon target binding, a well-established principle in fragment-based and structure-based drug design. In kinase inhibitor programs, reduced rotatable bond count has been correlated with improved ligand efficiency and selectivity.

Conformational restriction Entropic binding optimization Kinase inhibitor design

Pyrrolo[3,4-d]pyrimidine Scaffold Validation: Potent Kinase Inhibition by Close Structural Congeners

While direct biological data for CAS 1448036-06-3 itself is not available in the peer-reviewed literature, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold to which it belongs has been extensively validated as a kinase inhibitor core. Compound 5g, a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, exhibits an IC50 of 0.007 μM against ATR kinase [1]. Compound 48f, a 7,7-dimethyl analog, achieves an IC50 of 0.0030 μM against ATR with anti-proliferative activity in LoVo, SW620, and OVCAR-3 cells (IC50 = 0.040, 0.095, 0.098 μM, respectively) [2]. The PARP1/ATR dual inhibitor 38a shows IC50 < 20 nM and sub-micromolar anti-proliferative effects in breast cancer lines [3]. These data establish that the pyrrolo[3,4-d]pyrimidine core, when appropriately substituted at the N-6 position, can deliver potent target engagement. The specific benzodioxole-acyl substitution of CAS 1448036-06-3 represents a distinct chemical space within this validated scaffold class.

Kinase inhibition ATR inhibitors PARP1 inhibitors Cancer therapeutics

Benzodioxole Moiety and Metabolic Stability: Class-Level Evidence for CYP-Mediated Metabolism Attenuation

The 1,3-benzodioxole (methylenedioxybenzene) group is a recognized structural element that modulates cytochrome P450-mediated metabolism. Benzodioxole-containing compounds can form metabolite–CYP450 complexes that reduce oxidative clearance, as demonstrated with compounds such as stiripentol, paroxetine, and various fluorinated benzodioxole derivatives . In the context of pyrrolo[3,4-d]pyrimidines, the benzodioxole-acyl substituent is predicted to confer greater metabolic stability compared to analogs bearing more oxidatively labile substituents (e.g., 6-(4-methoxybenzoyl) or 6-(4-hydroxybenzoyl) derivatives), which are susceptible to rapid O-demethylation or Phase II conjugation, respectively. While direct microsomal stability data for CAS 1448036-06-3 are not publicly available, the benzodioxole group's well-documented metabolic profile supports its selection over oxidatively vulnerable acyl substituents for programs requiring enhanced compound half-life.

Metabolic stability Cytochrome P450 Methylenedioxy pharmacophore ADME optimization

Absence of Hydrogen Bond Donors and Its Impact on Permeability and Selectivity Profiles

CAS 1448036-06-3 possesses zero hydrogen bond donors (HBD = 0) [1]. This is a critical differentiator from the parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, which contains a secondary amine (N-6) with HBD = 1. The absence of a hydrogen bond donor in the target compound eliminates a potential site for hydrogen bond-mediated recognition by metabolic enzymes (e.g., UDP-glucuronosyltransferases) and efflux transporters, while simultaneously reducing the desolvation penalty for membrane permeation. In kinase drug discovery, reducing HBD count has been correlated with improved kinase selectivity, as many off-target kinases rely on hinge-region hydrogen bond donor interactions for inhibitor recognition.

Hydrogen bond donor count Passive permeability Kinase selectivity CNS drug design

Recommended Research and Procurement Application Scenarios for 6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448036-06-3)


Kinase Inhibitor Lead Generation: Screening Library Design with Conformationally Constrained Pyrrolo[3,4-d]pyrimidine Scaffolds

CAS 1448036-06-3 is suitable as a structurally differentiated entry in kinase-focused screening libraries. Its single rotatable bond and zero hydrogen bond donor count [1] favor efficient target binding with reduced entropic penalty, while the benzodioxole-acyl group provides a distinct pharmacophoric signature not found in published pyrrolo[3,4-d]pyrimidine kinase inhibitor series [2]. Procurement of this compound for high-throughput screening against kinase panels (including ATR, ERK1/2, and PARP1) may identify novel chemotypes with selectivity advantages over established inhibitor classes.

Fragment-Based Drug Discovery (FBDD): Core Scaffold with Balanced Physicochemical Properties for Fragment Growth

With MW = 269.25 Da, XLogP3 = 0.6, and TPSA = 64.6 Ų [1], CAS 1448036-06-3 occupies property space consistent with fragment-like starting points that have room for molecular weight growth during lead optimization. The compound's physicochemical profile (HBD = 0, HBA = 5, one rotatable bond) aligns with established fragment quality metrics and provides multiple vectors for synthetic elaboration, making it a strategic procurement choice for FBDD programs targeting kinases or other ATP-binding proteins.

Metabolic Stability Optimization Programs: Benzodioxole-Containing Scaffold Selection for Reducing Oxidative Clearance

The benzodioxole (methylenedioxybenzene) substituent is associated with the formation of quasi-irreversible CYP450 metabolite complexes that can attenuate oxidative metabolism [1]. For medicinal chemistry programs where metabolic instability has been identified as a key liability of existing lead series, CAS 1448036-06-3 serves as a scaffold replacement candidate that may inherently reduce CYP-mediated clearance without requiring additional structural modifications. This scenario is particularly relevant for programs targeting chronic indications requiring once-daily oral dosing.

CNS-Penetrant Kinase Inhibitor Discovery: Favorable CNS MPO Property Profile

The combination of XLogP3 = 0.6, TPSA = 64.6 Ų, HBD = 0, and MW = 269.25 [1] yields a predicted CNS multiparameter optimization (MPO) score > 5.0 (on a 0–6 scale), which is predictive of favorable brain penetration. This profile distinguishes CAS 1448036-06-3 from many other pyrrolo[3,4-d]pyrimidine derivatives that possess higher molecular weight, additional hydrogen bond donors, or excessive lipophilicity, positioning it as a promising core scaffold for CNS-targeted kinase inhibitor programs in neurodegeneration or brain tumor indications.

Quote Request

Request a Quote for 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.